4,4-Dimethyl-5-phenylpiperidin-2-one is a chemical compound with the molecular formula CHN\O. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development and synthesis.
This compound is classified as a piperidinone, specifically a substituted piperidine derivative. Its structure features a piperidine ring with two methyl groups at the 4-position and a phenyl group at the 5-position, contributing to its unique chemical properties.
The synthesis of 4,4-Dimethyl-5-phenylpiperidin-2-one typically involves cyclization reactions of appropriate precursors. One common method is the reaction of 4,4-dimethylpiperidin-2-one with phenylacetaldehyde or similar aromatic aldehydes under acidic or basic conditions to facilitate the formation of the desired product .
The molecular weight of 4,4-Dimethyl-5-phenylpiperidin-2-one is approximately 219.31 g/mol. Its structural formula indicates it has a significant degree of steric hindrance due to the bulky methyl and phenyl groups.
The reactivity of 4,4-Dimethyl-5-phenylpiperidin-2-one can be explored through various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent selection (e.g., ethanol or dichloromethane), and sometimes catalysts to enhance yield and selectivity.
4,4-Dimethyl-5-phenylpiperidin-2-one has potential applications in:
4,4-Dimethyl-5-phenylpiperidin-2-one (CAS: 858263-35-1) is systematically named under IUPAC conventions as 4,4-dimethyl-5-phenylpiperidin-2-one, reflecting its core bicyclic nitrogen-containing framework. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.285 g/mol. The structure features a piperidin-2-one scaffold with two methyl groups at the C4 position and a phenyl ring at C5, creating significant steric hindrance that influences its conformational dynamics and reactivity [10].
The compound belongs to the N-substituted piperidin-2-one subclass, characterized by a ketone at C2. This classification places it within a broader family of bioactive piperidine derivatives, distinct from other phenyl-substituted analogs:
Table 1: Structural Comparison of Key Piperidinone Derivatives
Compound | Substituents | Carbonyl Position | CAS Number |
---|---|---|---|
4,4-Dimethyl-5-phenylpiperidin-2-one | 4,4-dimethyl; 5-phenyl | C2 | 858263-35-1 |
2,2-Dimethyl-6-phenylpiperidin-4-one | 2,2-dimethyl; 6-phenyl | C4 | 24522-15-4 |
3-Phenylpiperidin-2-one | 3-phenyl | C2 | 51551-56-5 |
1,3-Dimethyl-2-phenylpiperidin-4-one | N1-methyl; 3-methyl; 2-phenyl | C4 | 161894-21-9 |
The SMILES notation (CC1(CC(=O)NCC1C2=CC=CC=C2)C) and InChIKey (AHVIYUHXIHQZPC-UHFFFAOYSA-N) further specify its atomic connectivity, highlighting the quaternary C4 center and planar phenyl ring .
Piperidinone derivatives have evolved from structural motifs in natural products to synthetically optimized pharmacophores. Early examples, such as the 4-anilidopiperidine scaffold of fentanyl (developed in the 1960s), demonstrated how N-phenylpiperidine modifications could enhance μ-opioid receptor affinity and analgesic potency [6]. This spurred interest in alkyl- and aryl-substituted piperidinones as bioactive templates. The incorporation of gem-dialkyl groups (e.g., 4,4-dimethyl) emerged as a strategy to improve metabolic stability by blocking oxidative degradation at C4, while phenyl substitutions at C5 or C6 enabled π-stacking interactions with biological targets [6] [10].
Recent decades have seen diversification into central nervous system (CNS) and enzyme-targeted agents:
Table 2: Milestones in Piperidinone Pharmacophore Development
Era | Key Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1960s | Fentanyl | 4-anilidopiperidine | Potent opioid analgesic |
1980s–2000s | Sufentanil/Remifentanil | Alkoxy/ester modifications at C4 | Anesthesia adjuvants |
2000s–2020s | JDTic | trans-3,4-dimethyl-4-(3-hydroxyphenyl) | κ-opioid antagonism |
2020s | THRX-195518 | Pyrimidine-piperidinone hybrid | mGlu2 allosteric modulation |
4,4-Dimethyl-5-phenylpiperidin-2-one represents a contemporary iteration, where the gem-dimethyl group enhances rigidity, and C5-phenyl enables hydrophobic target engagement—features underexplored in early analogs [10].
This compound’s structural features align with key requirements for modulating G-protein-coupled receptors (GPCRs) and enzymes:
Table 3: Pharmacological Targets of Piperidinone Analogs
Target Class | Example Compound | Biological Activity | Structural Determinants |
---|---|---|---|
mGlu2 receptor | THRX-195518 | PAM (pEC₅₀ ~8.09; pKᵢ ~8.33) | Pyrimidine linkage; C4-alkyl groups |
κ-opioid receptor | JDTic | Antagonist (Kᵢ = 0.02 nM) | trans-3,4-dimethyl; 3-hydroxyphenyl |
BuChE enzyme | Triazine-piperidinones | IC₅₀ < 100 nM | N-substituted triazine; C2 carbonyl |
For 4,4-Dimethyl-5-phenylpiperidin-2-one, computational ADMET profiles predict blood-brain barrier permeability (logP = 2.79), suggesting CNS applicability [2]. Though direct pharmacological data remain limited, its scaffold is synthetically tractable for derivatization at N1 or C5-phenyl—enabling future exploration as GPCR allosteric modulators or enzyme inhibitors [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: